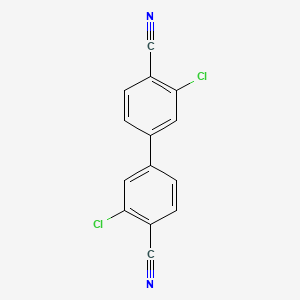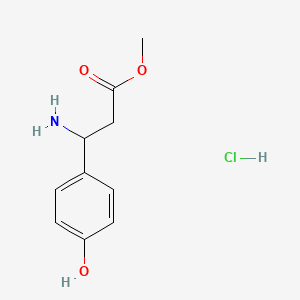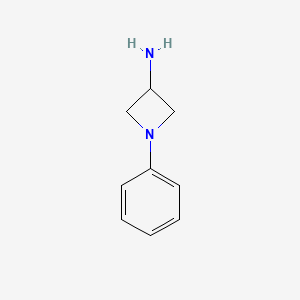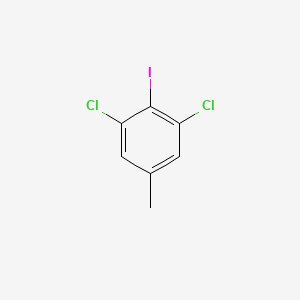
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile
Overview
Description
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is a chemical compound with the CAS Number: 1068162-79-7 and a molecular weight of 273.12 . Its IUPAC name is 3,3’-dichloro [1,1’-biphenyl]-4,4’-dicarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H6Cl2N2/c15-13-5-9 (1-3-11 (13)7-17)10-2-4-12 (8-18)14 (16)6-10/h1-6H . The molecular structure of similar compounds has been studied using Density Functional Theory .Physical And Chemical Properties Analysis
This compound has a molecular weight of 273.12 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Organic Synthesis and Chemical Transformations
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile and related compounds are involved in various organic synthesis processes. For instance, they are used in the conversion of benzonitriles into different organic structures. An example includes the transformation of 2-(4-chloro-5H-1,2,3-dithiazolylideneamino)benzonitrile into 3-aminoindole-2-carbonitriles using triphenylphosphine (Michaelidou & Koutentis, 2009). Such transformations are critical for the development of new organic compounds with potential applications in various fields.
Biotransformation Studies
Research on benzonitrile compounds includes biotransformation studies using bacteria. The study by Dadd et al. (2001) investigated the biotransformation of cyanomethyl benzonitrile compounds by the soil bacterium Rhodococcus rhodochrous LL100-21, revealing insights into microbial degradation pathways of these compounds (Dadd et al., 2001).
Antimicrobial Activity
Compounds derived from benzonitriles, similar to this compound, are investigated for their potential antimicrobial properties. For instance, the study by Kumar et al. (2022) focuses on the synthesis of certain benzonitrile derivatives and their screening for antibacterial and antifungal activities (Kumar et al., 2022).
Synthetic Approaches in Organic Chemistry
New synthetic methods are continually being developed using benzonitrile derivatives. Peshkov et al. (2015) describe a noncatalytic synthetic approach to dicyanobiphenyls using benzonitriles, highlighting advancements in the field of organic synthesis (Peshkov et al., 2015).
Novel Routes in Chemical Synthesis
Research also includes novel synthetic routes for creating derivatives of benzonitriles. Dinçer et al. (2004) demonstrated a new route for synthesizing phthalonitrile derivatives, which are important in various industrial applications (Dinçer et al., 2004).
Intermediates in Pharmaceutical Synthesis
Benzonitrile compounds are key intermediates in synthesizing various pharmaceuticals. An example is the synthesis of Rilpivirine intermediate, as explored by Chapala et al. (2021), demonstrating the importance of these compounds in drug development (Chapala et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is the androgen receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
This compound acts as an AR antagonist . It is designed to target a non-traditional binding site of the AR, which is a promising strategy to overcome various drug resistances associated with AR antagonists that target the ligand-binding pocket (LBP) of AR .
Result of Action
The compound exhibits effective AR antagonistic activity, with an IC50 value as low as 69 nM . It also shows anti-androgen resistance, suggesting its potential in overcoming drug resistance in prostate cancer treatment .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and changes in the levels of various metabolites .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating the intrinsic apoptotic pathway. Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can bind to the active site of cytochrome P450 enzymes, inhibiting their catalytic activity. This binding interaction can result in the accumulation of substrates and a decrease in the production of metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as inhibiting tumor growth in cancer models. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound shows a dose-dependent increase in toxicity beyond a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of metabolites. Additionally, it can influence the production of reactive oxygen species (ROS), which can further impact cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals or post-translational modifications. The subcellular distribution of the compound can influence its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDXKOQPECRHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742663 | |
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1068162-79-7 | |
| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![5-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1427421.png)


![2-Chloro-4-(methylthio)benzo[d]thiazole](/img/structure/B1427425.png)

![Methyl 3-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoate](/img/structure/B1427430.png)